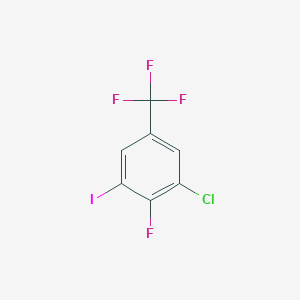

3-Chloro-4-fluoro-5-iodobenzotrifluoride

Description

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2-fluoro-3-iodo-5-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF4I/c8-4-1-3(7(10,11)12)2-5(13)6(4)9/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAWVVUAXVXAEGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)F)I)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF4I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201221918 | |

| Record name | 1-Chloro-2-fluoro-3-iodo-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201221918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126538-86-1 | |

| Record name | 1-Chloro-2-fluoro-3-iodo-5-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126538-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-2-fluoro-3-iodo-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201221918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Chloro 4 Fluoro 5 Iodobenzotrifluoride

Direct Halogenation Approaches

Direct halogenation of a benzotrifluoride (B45747) ring that already contains chloro and fluoro substituents presents a formidable challenge in terms of regioselectivity. The directing effects of the existing halogens and the trifluoromethyl group can be conflicting, making the selective introduction of a third halogen, particularly iodine, a complex task.

Regioselective Chlorination Strategies

The synthesis of the starting material for subsequent iodination, 3-chloro-4-fluorobenzotrifluoride (B1360330), can be achieved through the direct chlorination of 4-fluorobenzotrifluoride (B1346882). In this electrophilic aromatic substitution, the fluorine atom is an ortho-, para-director, while the trifluoromethyl group is a strong meta-director. The chlorine atom is introduced at the position ortho to the fluorine and meta to the trifluoromethyl group. google.com The use of a Lewis acid catalyst, such as ferric chloride (FeCl₃), is typically employed to polarize the chlorine molecule, enhancing its electrophilicity.

A Japanese patent describes a method for producing 3-chloro-4-fluorobenzotrifluoride by reacting 4-fluorobenzotrifluoride with chlorine gas. google.com The reaction can be carried out with or without a solvent, and the presence of iodine as a co-catalyst has been shown to improve selectivity. google.com

Introduction of the Fluorine Moiety via Halogen Exchange

The introduction of fluorine via halogen exchange is a common strategy in the synthesis of fluorinated aromatic compounds. This approach, often referred to as the Halex process, typically involves the displacement of a chlorine atom with a fluoride (B91410) ion from an alkali metal fluoride, such as potassium fluoride (KF). For the synthesis of a precursor to the target molecule, such as 3-chloro-4-fluoro-5-nitrobenzotrifluoride (B18084), this method is particularly effective.

A patented process details the preparation of 3-chloro-4-fluoro-5-nitrobenzotrifluoride from 3,4-dichloro-5-nitrobenzotrifluoride (B1304684). google.com The reaction is carried out by heating the starting material with anhydrous potassium fluoride in the presence of a phase-transfer catalyst, such as tetramethylammonium (B1211777) chloride. google.com This method achieves a good yield of the desired product, where the more activated chlorine at the 4-position is selectively replaced by fluorine. google.com

| Reaction | Starting Material | Reagents | Conditions | Yield | Reference |

| Halogen Exchange | 3,4-dichloro-5-nitrobenzotrifluoride | Anhydrous KF, Tetramethylammonium chloride | 120-140 °C, 7 hours | 67% | google.com |

Iodine Introduction Methodologies

The introduction of an iodine atom onto the 3-chloro-4-fluorobenzotrifluoride ring system at the 5-position is the final and most challenging step in a direct halogenation approach.

Direct electrophilic iodination of 3-chloro-4-fluorobenzotrifluoride would require a potent iodinating agent due to the deactivating nature of the trifluoromethyl and chloro substituents. Common iodinating reagents include iodine monochloride (ICl), N-iodosuccinimide (NIS), and iodine in the presence of an oxidizing agent. The regioselectivity of this reaction is governed by the directing effects of the existing substituents. The trifluoromethyl group at C-1 directs meta (to C-3 and C-5), the fluorine at C-4 directs ortho and para (to C-3 and C-5), and the chlorine at C-3 directs ortho and para (to C-2, C-4, and C-6). The cumulative effect of these groups would likely favor substitution at the C-5 position. However, achieving high selectivity can be difficult, and mixtures of isomers may be formed. Research on the regioselective iodination of similarly substituted aromatic compounds suggests that the choice of iodinating system and reaction conditions is crucial for controlling the outcome. nih.gov

Transition metal-catalyzed iodination reactions offer an alternative to traditional electrophilic substitution. nih.gov These methods can exhibit different regioselectivity and may be more effective for deactivated substrates. Palladium-catalyzed C-H iodination, for example, has been developed for a variety of aromatic compounds. However, the application of such methods to the specific substrate 3-chloro-4-fluorobenzotrifluoride has not been extensively reported in the literature, and the development of a suitable catalytic system would likely require significant experimental optimization.

Multistep Synthesis from Precursors

A more reliable and controllable approach to the synthesis of 3-Chloro-4-fluoro-5-iodobenzotrifluoride involves a multistep sequence starting from a precursor that is more readily available or easier to synthesize with the desired substitution pattern. A logical and documented pathway proceeds through a nitro intermediate, which is then converted to an amine and subsequently to the iodo-substituted product via a Sandmeyer reaction.

A key intermediate for this route is 3-chloro-4-fluoro-5-nitrobenzotrifluoride . As previously mentioned, this compound can be synthesized from 3,4-dichloro-5-nitrobenzotrifluoride through a halogen exchange reaction. google.com

The subsequent steps would be:

Reduction of the nitro group: The nitro group of 3-chloro-4-fluoro-5-nitrobenzotrifluoride can be reduced to an amino group to form 3-amino-5-chloro-4-fluorobenzotrifluoride . Standard reduction methods, such as using iron powder in the presence of an acid (e.g., acetic acid or hydrochloric acid) or catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst), are generally effective for this transformation.

Sandmeyer Iodination: The resulting aniline (B41778), 3-amino-5-chloro-4-fluorobenzotrifluoride, can then be converted to the target compound via a Sandmeyer reaction. This classic transformation involves the diazotization of the amino group with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like sulfuric acid) at low temperatures, followed by the introduction of iodine using a solution of potassium iodide. The Sandmeyer reaction is a well-established and reliable method for introducing a variety of substituents, including iodine, onto an aromatic ring. nih.gov

| Step | Starting Material | Reagents | Intermediate/Product | General Conditions |

| Halogen Exchange | 3,4-dichloro-5-nitrobenzotrifluoride | KF, phase-transfer catalyst | 3-chloro-4-fluoro-5-nitrobenzotrifluoride | Heating in a suitable solvent |

| Reduction | 3-chloro-4-fluoro-5-nitrobenzotrifluoride | Fe/HCl or H₂/Pd-C | 3-amino-5-chloro-4-fluorobenzotrifluoride | Standard reduction conditions |

| Sandmeyer Iodination | 3-amino-5-chloro-4-fluorobenzotrifluoride | 1. NaNO₂, H₂SO₄2. KI | This compound | 0-5 °C for diazotization, then addition of KI solution |

This multistep approach offers greater control over the regiochemistry of the final product compared to direct halogenation methods.

Sequential Functionalization of Benzotrifluoride Derivatives

A primary strategy for the synthesis of this compound involves the stepwise functionalization of a benzotrifluoride derivative. This approach allows for precise control over the substitution pattern on the aromatic ring. A plausible and documented route begins with the nitration of a suitable halogenated benzotrifluoride, followed by the conversion of the nitro group to the desired iodo substituent via a Sandmeyer-type reaction.

A key intermediate in this sequence is 3-chloro-4-fluoro-5-nitrobenzotrifluoride. The synthesis of this precursor can be achieved from 3,4-dichloro-5-nitrobenzotrifluoride through a halogen exchange reaction. In a typical procedure, 3,4-dichloro-5-nitrobenzotrifluoride is treated with an alkali metal fluoride, such as anhydrous potassium fluoride, in the presence of a phase transfer catalyst like tetramethylammonium chloride. The reaction is generally carried out at elevated temperatures, for instance, between 120°C and 140°C, to facilitate the selective replacement of the chlorine atom at position 4 with fluorine. nih.gov The subsequent conversion of the nitro group to an iodo group would proceed via reduction to the corresponding aniline, followed by diazotization and reaction with an iodide salt.

The reduction of the nitro group to an amine is a standard transformation, often accomplished with reducing agents like iron powder in the presence of an acid, or through catalytic hydrogenation. The resulting 3-chloro-4-fluoro-5-aminobenzotrifluoride can then be converted to the target iodo compound. This involves the formation of a diazonium salt by treating the aniline with a source of nitrous acid (e.g., sodium nitrite in an acidic medium) at low temperatures. organic-chemistry.orgwikipedia.org The subsequent introduction of iodine is achieved by treating the diazonium salt with an iodide source, such as potassium iodide. organic-chemistry.orgwikipedia.org

Conversion of Other Halogenated Aromatic Precursors

Alternative synthetic strategies commence with different halogenated aromatic precursors, which are then modified to yield the target compound.

Preparation from 3,4-Dichlorobenzotrifluoride (B146526) via Fluorination

The synthesis of 3-chloro-4-fluorobenzotrifluoride from 3,4-dichlorobenzotrifluoride is a known process that can serve as a foundational step. google.com This transformation is typically achieved through a nucleophilic aromatic substitution reaction where one of the chlorine atoms is replaced by fluorine. The reactivity of the two chlorine atoms is different, allowing for selective fluorination. The subsequent introduction of an iodine atom at the 5-position would likely proceed through nitration, followed by reduction to the amine and a Sandmeyer reaction, as described previously.

Synthesis from 4-Fluoro-benzotrichloride with Subsequent Chlorination and Iodination

Another viable route starts with 4-fluoro-benzotrichloride. This precursor can be converted to 4-fluorobenzotrifluoride. Subsequent chlorination can introduce a chlorine atom at the 3-position. A patent describes a process for producing 3-chloro-4-fluorobenzotrifluoride by chlorinating 4-fluorobenzotrifluoride. google.com The final step would be the introduction of iodine at the 5-position. This is typically achieved through electrophilic iodination, although the directing effects of the existing substituents would need to be carefully considered to ensure the desired regioselectivity.

Optimization of Reaction Conditions and Yields

The efficiency and yield of the synthetic routes to this compound are highly dependent on the optimization of reaction conditions, including the choice of catalysts, solvents, and temperature.

Catalytic Systems in Halogenation and Functionalization

Catalysis plays a pivotal role in many of the key transformations involved in the synthesis of the target molecule.

While direct palladium-catalyzed C-H iodination of a pre-halogenated benzotrifluoride is a potential modern approach, documented examples for this specific substrate are scarce. However, palladium catalysis is extensively used in cross-coupling reactions that could be adapted for the synthesis of precursors or for the final iodination step. For instance, a palladium catalyst could be employed in a Buchwald-Hartwig amination to form the aniline precursor for the Sandmeyer reaction.

More traditionally, copper salts are well-known catalysts for Sandmeyer reactions, facilitating the conversion of diazonium salts to aryl halides with good yields. organic-chemistry.orgwikipedia.org The choice of the copper(I) salt (e.g., CuI) can be critical for the efficiency of the iodination step.

Below is a table summarizing the reaction conditions for the synthesis of a key precursor, 3-chloro-4-fluoro-5-nitrobenzotrifluoride, as described in a patent.

Table 1: Synthesis of 3-Chloro-4-fluoro-5-nitrobenzotrifluoride

| Starting Material | Reagents | Catalyst | Temperature | Yield | Reference |

|---|

The subsequent conversion of the nitro group to an iodo group via a Sandmeyer reaction is a well-established method in organic synthesis. The general conditions for such a transformation are presented in the following table.

Table 2: General Conditions for Sandmeyer Iodination

| Intermediate | Reagents | Temperature | Typical Yield | Reference |

|---|

Lewis Acid Catalysis (e.g., Fe, Sb, Al chlorides)

The introduction of a halogen to an aromatic ring, particularly one deactivated by electron-withdrawing groups like the trifluoromethyl (-CF3) group, typically requires the use of a catalyst to enhance the electrophilicity of the halogenating agent. Lewis acids are commonly employed for this purpose in Friedel-Crafts type halogenation reactions. epo.org In the synthesis of halogenated benzotrifluorides, Lewis acids such as ferric chloride (FeCl₃) and aluminum chloride (AlCl₃) are effective. epo.orgyoutube.com

The mechanism involves the Lewis acid accepting a pair of electrons from the halogenating agent (e.g., I₂ or a source of I⁺), which polarizes the halogen-halogen bond and generates a more potent electrophile, or even a distinct halonium ion complex. youtube.com This "super-electrophile" is then capable of attacking the electron-deficient benzotrifluoride ring. youtube.com

In related preparations, such as the chlorination of 4-chloro-3-nitrobenzotrifluoride, a combination of ferric chloride and a sulfur compound like sulfur monochloride has been used to facilitate the reaction. epo.orggoogleapis.com Research into the production of 3-chloro-4-fluorobenzotrifluoride from 4-fluorobenzotrifluoride highlights the use of a Lewis acid catalyst, noting that the reaction vessel itself, if made of iron, can contribute to the formation of FeCl₃, which then catalyzes the reaction. google.com For the specific iodination step to form the title compound, a Lewis acid would be crucial to activate the iodine. Furthermore, iodine itself can act as a co-catalyst in certain halogenations, enhancing selectivity. google.com

Table 1: Lewis Acid Catalysts in Halogenation of Benzotrifluoride Derivatives

| Catalyst | Precursor Compound | Reaction Type | Efficacy/Observations |

| Ferric Chloride (FeCl₃) | 4-chloro-3-nitrobenzotrifluoride | Chlorodenitration | Active catalyst, often used with a sulfur co-catalyst. epo.orggoogleapis.com |

| Aluminum Chloride (AlCl₃) | 4-chloro-3,5-dinitrobenzotrifluoride | Chlorodenitration | Very effective Friedel-Crafts catalyst for halogenation. epo.org |

| Iron (Fe) | 4-fluorobenzotrifluoride | Chlorination | Acts as a source for the in situ formation of FeCl₃ catalyst. google.com |

Solvent Effects on Regioselectivity and Conversion

For instance, in the production of 3-chloro-4-fluorobenzotrifluoride, the starting material, 4-fluorobenzotrifluoride, is a liquid under reaction conditions and can also serve to dissolve the chlorinating agent, thereby acting as the solvent itself. google.com This approach is considered advantageous from an industrial and economic standpoint as it simplifies the process and reduces waste. google.com Benzotrifluoride (BTF) and its derivatives are recognized as useful solvents for various organic reactions, offering an alternative to more conventional solvents like dichloromethane. researchgate.netacs.org Their unique properties can be leveraged in self-solvating reaction systems.

When a solvent is used, its polarity and coordinating ability are key. Non-polar solvents are typical for electrophilic aromatic substitution. However, strong Lewis acids can react with certain solvents, and even with the benzotrifluoride substrate itself under harsh conditions. researchgate.net The regiochemical outcome—the specific position of halogenation—can also be affected by the solvent's ability to solvate the transition state, although the directing effects of the substituents on the ring are generally the dominant factor.

Control of Isomer Formation and Purification Challenges

A significant challenge in the synthesis of poly-substituted aromatic compounds like this compound is controlling the formation of isomers. The directing effects of the substituents already present on the benzene (B151609) ring guide the position of the incoming electrophile (the iodine).

In the precursor, 3-chloro-4-fluorobenzotrifluoride, the substituents have the following directing effects for electrophilic substitution:

-CF₃ (Trifluoromethyl): A powerful deactivating, meta-directing group.

-F (Fluoro): A deactivating, ortho-, para-directing group.

-Cl (Chloro): A deactivating, ortho-, para-directing group.

The position for iodination is determined by the cumulative influence of these groups. The target is to introduce iodine at C-5. This position is meta to the -CF₃ group, ortho to the -Cl group, and para to the -F group. The activating (ortho-, para-directing) effects of the halogens must overcome the deactivation of the ring by all three groups. The formation of other isomers, such as 2-iodo-4-chloro-5-fluorobenzotrifluoride, is a distinct possibility.

Achieving high regioselectivity for the desired C-5 iodination requires careful optimization of reaction conditions, including temperature, catalyst, and reaction time. googleapis.com Even with optimization, the reaction mixture may contain unwanted isomers and the unreacted starting material. googleapis.com The similar physical properties (e.g., boiling points) of these halogenated isomers make their separation by conventional methods like distillation a significant purification challenge, often requiring chromatographic techniques for high purity samples.

Green Chemistry Principles in Synthesis of Polyhalogenated Benzotrifluorides

The synthesis of complex molecules like polyhalogenated benzotrifluorides is increasingly scrutinized through the lens of green chemistry. nih.govnih.gov The twelve principles of green chemistry provide a framework for making chemical processes more environmentally benign.

Key principles relevant to the synthesis of this compound include:

Waste Prevention: Optimizing reactions to achieve high yields and selectivity minimizes the formation of by-products and reduces waste. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Electrophilic aromatic substitution is inherently non-ideal in this regard, as it produces a stoichiometric by-product (e.g., HI, which is then neutralized).

Safer Solvents and Auxiliaries: A notable green aspect in the synthesis of the precursor, 3-chloro-4-fluorobenzotrifluoride, is the potential to run the reaction without a separate solvent. google.com Using the liquid reactant as the solvent eliminates the need for purchasing, handling, and disposing of an auxiliary substance. google.com When solvents are necessary, using greener alternatives like benzotrifluoride itself instead of chlorinated hydrocarbons is preferable. acs.org

Catalysis: The use of catalysts is a core principle of green chemistry. Catalysts, used in small amounts, are preferable to stoichiometric reagents. nih.gov Developing more efficient and recyclable catalysts for halogenation would further improve the green credentials of the synthesis. Research into water-compatible Lewis acids could pave the way for syntheses in aqueous media, a significant green advancement. researchgate.netrsc.org

Design for Degradation: While the high stability of polyhalogenated benzotrifluorides is often a desired property for their application, it runs contrary to the principle of designing chemicals that break down into innocuous substances after use. nih.gov This remains a significant challenge for this class of compounds.

By focusing on solventless conditions, developing highly selective and recyclable catalysts, and optimizing reaction efficiency, the synthesis of this compound and related compounds can be made more sustainable.

Chemical Reactivity and Transformation Pathways

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution on this substrate proceeds via the addition-elimination mechanism, where a nucleophile attacks the electron-deficient ring to form a resonance-stabilized negative intermediate known as a Meisenheimer complex. The reaction is accelerated by the presence of electron-withdrawing groups that can stabilize this intermediate. masterorganicchemistry.com

In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring. youtube.com This step is facilitated by a more polarized carbon-halogen bond. Consequently, the leaving group aptitude in SNAr often follows the order F > Cl > Br > I, which is the reverse of the order seen in SN1 or SN2 reactions. This is because the high electronegativity of fluorine creates a more electrophilic carbon center, promoting the initial nucleophilic attack. masterorganicchemistry.comyoutube.com

For 3-Chloro-4-fluoro-5-iodobenzotrifluoride, a nucleophile can theoretically attack the carbon atoms bearing the chlorine, fluorine, or iodine. However, the fluorine at the C-4 position is the most likely site for substitution by common nucleophiles like alkoxides or amines. This is due to the combined activating effects of the ortho-trifluoromethyl group and the para-chloro group, which effectively stabilize the negative charge in the Meisenheimer intermediate.

Table 1: Predicted Regioselectivity in SNAr Reactions of this compound

| Nucleophile (Nu⁻) | Reagent Example | Predicted Major Product |

| Methoxide | Sodium Methoxide (NaOCH₃) | 3-Chloro-5-iodo-4-methoxybenzotrifluoride |

| Ethoxide | Sodium Ethoxide (NaOC₂H₅) | 3-Chloro-4-ethoxy-5-iodobenzotrifluoride |

| Amine | Ammonia (NH₃) | 4-Amino-3-chloro-5-iodobenzotrifluoride |

| Thiophenoxide | Sodium Thiophenoxide (NaSPh) | 3-Chloro-5-iodo-4-(phenylthio)benzotrifluoride |

Note: The data in this table is illustrative and based on established principles of SNAr reactivity for activated aryl halides. Specific experimental outcomes may vary based on reaction conditions.

The trifluoromethyl group plays a crucial role in activating the aromatic ring for nucleophilic attack. Its strong electron-withdrawing nature significantly stabilizes the anionic Meisenheimer intermediate, lowering the activation energy for the reaction. masterorganicchemistry.com This stabilization is most effective when the withdrawing group is positioned ortho or para to the site of nucleophilic attack, as it allows the negative charge to be delocalized onto the substituent through resonance. libretexts.org

In the case of this compound:

Attack at C-4 (Fluoro): The -CF3 group is ortho and the -Cl group is para. This position is strongly activated.

Attack at C-3 (Chloro): The -CF3 group is para. This position is also strongly activated.

Attack at C-5 (Iodo): The -CF3 group is meta. Activation from the -CF3 group at this position is significantly weaker as it relies only on inductive effects, not resonance.

Metal-Catalyzed Cross-Coupling Reactions

In contrast to SNAr, the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is dictated by the energy of the C-X bond and the ease of oxidative addition to the palladium(0) catalyst. The established reactivity order is I > Br > OTf > Cl. researchgate.netwikipedia.org This predictable selectivity allows for the site-specific functionalization of polyhalogenated compounds.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an aryl halide and an organoboron compound, such as a boronic acid. Given the reactivity trend of halogens, this compound is expected to react with exceptional selectivity at the C-5 position, leaving the C-Cl and C-F bonds intact. researchgate.netthieme-connect.de This allows for the introduction of a wide variety of aryl or vinyl substituents at the iodine-bearing carbon.

Table 2: Representative Suzuki-Miyaura Coupling Reactions

| Arylboronic Acid | Catalyst System | Product |

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 3-Chloro-4-fluoro-5-phenylbenzotrifluoride |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂, Cs₂CO₃ | 3-Chloro-4-fluoro-5-(4-methoxyphenyl)benzotrifluoride |

| Thiophene-2-boronic acid | Pd₂(dba)₃, SPhos, K₃PO₄ | 3-Chloro-4-fluoro-5-(thiophen-2-yl)benzotrifluoride |

Note: The reactions shown are representative examples based on standard Suzuki-Miyaura conditions. The C-I bond is the exclusive site of reaction.

The Sonogashira coupling reaction enables the formation of a C-C bond between an aryl halide and a terminal alkyne, creating an arylethyne moiety. wikipedia.orgorganic-chemistry.org This reaction is also catalyzed by palladium and typically uses a copper(I) co-catalyst. Similar to the Suzuki-Miyaura coupling, the reaction occurs selectively at the most reactive halogen site, which is the carbon-iodine bond at the C-5 position. researchgate.netsoton.ac.uk This high degree of chemoselectivity is crucial for the stepwise functionalization of the molecule.

While the traditional Sonogashira reaction employs a copper co-catalyst, copper-free variants have been developed to avoid the formation of undesired alkyne homocoupling (Glaser coupling) products. The mechanism of the copper-free Sonogashira reaction involves a palladium-only catalytic cycle:

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl iodide (this compound) to a palladium(0) complex, forming an arylpalladium(II) iodide intermediate.

Alkyne Coordination & Deprotonation: A terminal alkyne coordinates to the palladium center. In the presence of a base, the alkyne is deprotonated to form a palladium-acetylide complex.

Reductive Elimination: The aryl and acetylide ligands on the palladium(II) center undergo reductive elimination, forming the C-C bond of the final product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

This copper-free pathway is an effective method for the alkynylation of sensitive or complex substrates where the side reactions associated with copper catalysis are problematic.

Heck Reactions for Olefin Coupling

The Heck reaction, a palladium-catalyzed method for forming carbon-carbon bonds between an unsaturated halide and an alkene, is anticipated to occur selectively at the carbon-iodine bond of this compound. wikipedia.orgorganic-chemistry.org The reactivity of aryl halides in the Heck reaction typically follows the order I > Br > Cl, making the C-I bond the most likely site for oxidative addition to the palladium(0) catalyst.

Typical catalysts for the Heck reaction include palladium complexes like tetrakis(triphenylphosphine)palladium(0), palladium(II) acetate, and palladium chloride. wikipedia.org The reaction is carried out in the presence of a base, such as triethylamine or potassium carbonate. wikipedia.org Given the electron-deficient nature of the aromatic ring, the reaction with various alkenes, particularly electron-poor ones like acrylates, is expected to proceed efficiently to yield substituted alkenes. wikipedia.org

Table 1: Predicted Heck Reaction of this compound

| Reactant 1 | Reactant 2 (Alkene) | Catalyst | Base | Product |

|---|---|---|---|---|

| This compound | Alkene (e.g., Styrene, Ethyl acrylate) | Pd(OAc)₂ / PPh₃ | Et₃N | 3-Chloro-4-fluoro-5-(alkenyl)benzotrifluoride |

Buchwald-Hartwig Amination (C-N Coupling)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.org For this compound, this reaction is predicted to selectively occur at the C-I bond. This transformation is a powerful tool for synthesizing aryl amines. wikipedia.org

The development of various generations of catalyst systems, often employing sophisticated phosphine ligands, allows for the coupling of a wide range of amines with aryl halides under relatively mild conditions. wikipedia.org Bidentate phosphine ligands like BINAP and DPPF have been shown to be effective for the amination of aryl iodides. wikipedia.org

Table 2: Predicted Buchwald-Hartwig Amination of this compound

| Reactant 1 | Amine | Catalyst System | Base | Product |

|---|---|---|---|---|

| This compound | Primary or Secondary Amine | Pd₂(dba)₃ / Ligand (e.g., X-Phos) | NaOt-Bu or Cs₂CO₃ | N-(3-Chloro-4-fluoro-5-(trifluoromethyl)phenyl)amine derivative |

Other Metal-Catalyzed Functionalizations

The versatile iodine substituent on this compound makes it a suitable substrate for a variety of other metal-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for creating complex molecular architectures. Examples of such reactions include:

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.

Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.

Stille Coupling: Reaction with organostannanes to form C-C bonds.

In all these cases, the reaction is expected to proceed at the C-I position due to its higher reactivity compared to the C-Cl bond in palladium-catalyzed cycles.

Electrophilic Aromatic Substitution Reactions

The presence of the strongly deactivating trifluoromethyl group, along with three halogen atoms, makes the aromatic ring of this compound highly electron-deficient. Consequently, electrophilic aromatic substitution (EAS) reactions are expected to be very difficult and would require harsh reaction conditions.

Reactivity Profile in Halogenation (e.g., chlorination, bromination)

Further halogenation of this polyhalogenated ring would be challenging. The existing substituents deactivate the ring, making it less susceptible to attack by electrophiles. If a reaction were to occur under forcing conditions, the directing effects of the current substituents would need to be considered. The -CF₃ group is a meta-director, while the halogens are ortho, para-directors. The outcome would likely be a complex mixture of products with low yields.

Nitration and Sulfonation Studies

Nitration (using a mixture of nitric acid and sulfuric acid) and sulfonation (using fuming sulfuric acid) are classic EAS reactions. For this compound, these reactions are predicted to be extremely sluggish. The highly deactivated nature of the ring would likely prevent these reactions from occurring under standard conditions. Forcing conditions could lead to decomposition of the starting material. Patents describing the nitration of related compounds, such as 3,4-dichloronitrobenzene, often require high temperatures and result in modest yields, highlighting the difficulty of introducing a nitro group onto a deactivated ring. google.com

Transformations Involving the Trifluoromethyl Group

The trifluoromethyl group is generally very robust and chemically inert due to the strength of the C-F bonds. tcichemicals.com However, recent advancements in organic chemistry have demonstrated that transformations of the -CF₃ group are possible, although they often require specific directing groups or harsh conditions. tcichemicals.combohrium.comresearchgate.net

Some potential, albeit challenging, transformations could include:

Hydrolysis: The conversion of the -CF₃ group to a carboxylic acid (-COOH) group can sometimes be achieved under high temperatures with strong acids or bases.

C-F Bond Activation: Selective transformation of a single C-F bond within the trifluoromethyl group is a significant challenge but an area of active research. tcichemicals.combohrium.comresearchgate.net These methods often rely on neighboring group participation, such as an ortho-hydrosilyl group, to facilitate the C-F bond cleavage. tcichemicals.combohrium.comresearchgate.net

The photohydrolysis of benzotrifluoride (B45747) derivatives can also lead to the transformation of the trifluoromethyl group, though the efficiency is highly dependent on the other substituents on the ring. acs.org

C-F Bond Activation and Cleavage

The activation and subsequent cleavage of the C-F bond in aromatic compounds is a challenging yet significant transformation in synthetic chemistry. Due to the high bond dissociation energy of the C-F bond, harsh conditions or specialized catalytic systems are often required. For polyhalogenated benzotrifluorides, the reactivity of the C-F bonds can be influenced by the presence of other functional groups.

Recent advancements have demonstrated that C-F bond activation can be achieved using various methods, including transition metal catalysis and photoredox catalysis. For instance, organic photoredox catalyst systems have been shown to efficiently reduce C-F bonds, generating carbon-centered radicals that can be intercepted for hydrodefluorination or cross-coupling reactions under mild conditions nih.gov. While specific studies on this compound are not prevalent, the principles governing C-F activation in other fluoroaromatics can be applied. The reactivity of monofluorinated aliphatic C-F bonds has been shown to decrease in the order of 1° > 2° > 3°, and the rate of hydrodefluorination is significantly reduced with the presence of -CF2H and -CF3 groups nih.gov.

The table below summarizes general observations for C-F bond activation in related fluoroaromatic compounds.

| Reaction Type | Catalyst/Reagent | General Observations | Potential Product from this compound |

| Hydrodefluorination | Organic Photoredox Catalyst | Replacement of F with H | 3-Chloro-5-iodobenzotrifluoride |

| Cross-Coupling | Transition Metal Catalyst | Formation of new C-C or C-heteroatom bonds | Varied, depending on coupling partner |

Functionalization of the Trifluoromethyl Group (e.g., reduction, oxidation)

The trifluoromethyl group is generally stable; however, its functionalization offers a pathway to introduce other valuable chemical moieties. Reductive defluorination of the CF3 group is a key transformation. For instance, the use of highly reducing photoredox catalysts can lead to the partial defluorination of activated trifluoromethylaromatic substrates under visible light irradiation nih.govscispace.com. This process involves an endergonic electron transfer to form an arene radical anion, which then undergoes fragmentation to deliver a difluorobenzylic radical. This radical can be trapped by various agents.

Protolytic defluorination of trifluoromethyl-substituted arenes in superacids can also occur, leading to the formation of carbocationic species that can participate in Friedel-Crafts-type reactions nih.gov. While the trifluoromethyl group is generally resistant to oxidation, under specific and harsh conditions, it can be transformed.

The following table outlines potential functionalization pathways for the trifluoromethyl group in a molecule like this compound.

| Transformation | Reagents/Conditions | Intermediate | Potential Product |

| Reductive Defluorination | Photoredox catalyst, H-atom source | Difluorobenzylic radical | 3-Chloro-4-fluoro-5-iododifluoromethylbenzene |

| Protolytic Defluorination | Superacid (e.g., CF3SO3H), Benzene (B151609) | Carbocationic species | 1-(3-Chloro-4-fluoro-5-iodophenyl)-1,1-difluoro-2-phenylethane |

Mechanistic Studies of Trifluoromethylation Reactions

Trifluoromethylation of aryl halides is a crucial reaction for the synthesis of benzotrifluorides. Copper-mediated trifluoromethylation using reagents like fluoroform-derived CuCF3 has been extensively studied. These reactions exhibit high reactivity towards aryl iodides, followed by aryl bromides, and are generally less effective for aryl chlorides acs.orgnih.gov. The reaction with iodoarenes often proceeds smoothly at mild temperatures to give nearly quantitative yields of the corresponding benzotrifluorides acs.orgnih.gov.

The mechanism is complex and does not typically proceed via SNAr or SRN1 pathways. A notable "ortho effect" has been observed, where ortho-substituted aryl halides show enhanced reactivity. This effect is seen with a variety of substituents like NO2, COOH, and OCH3 acs.orgnih.gov. In the context of this compound synthesis, the precursor would likely be a polyhalogenated benzene, and the trifluoromethyl group would be introduced via a reaction at a carbon-halogen bond, most likely the C-I bond due to its lower bond strength compared to C-Cl and C-F.

Abnormal reactions during copper-mediated trifluoromethylation have also been reported, such as the formation of pentafluoroethyl compounds. This is proposed to occur through the decomposition of trifluoromethylcopper to cuprous fluoride (B91410) and difluorocarbene, which can then react further rsc.org.

Radical Reactions and Photochemical Transformations

Photohydrolysis and Defluorination Mechanisms

Benzotrifluoride derivatives can undergo photohydrolysis under UV irradiation in aqueous environments, leading to the formation of the corresponding benzoic acids. This process involves the cleavage of C-F bonds. The efficiency of this photoreaction is strongly influenced by the nature and position of other substituents on the aromatic ring.

While a systematic study on this compound is not available, research on other substituted benzotrifluorides indicates that the photochemical reactivity of the CF3 group is complex. The substituents affect both the light absorption properties of the molecule and the quantum yield of the defluorination process.

Silver-mediated Oxidative Functionalization

Silver-catalyzed reactions represent a valuable tool in organic synthesis. While specific examples involving this compound are not documented, silver-mediated oxidative functionalization of related aromatic compounds provides insight into potential transformations. For instance, silver-catalyzed arylation of arenes can be achieved through the oxidative decarboxylation of aromatic carboxylic acids researchgate.net.

Silver compounds can also be involved in radical processes. The combination of a silver salt and an oxidant can generate radicals from various precursors, which can then participate in functionalization reactions.

Stereoelectronic Effects of Halogens and Trifluoromethyl Group on Aromatic Reactivity

The reactivity of the aromatic ring in this compound is governed by the combined stereoelectronic effects of the four different substituents.

Trifluoromethyl Group (CF3): This is a powerful electron-withdrawing group, primarily through the inductive effect. It deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position.

Halogens (F, Cl, I): Halogens exhibit a dual electronic effect. They are electron-withdrawing through the inductive effect (-I) and electron-donating through the resonance effect (+M). For halogens, the inductive effect generally outweighs the resonance effect, leading to deactivation of the aromatic ring towards electrophilic substitution. However, the resonance effect directs incoming electrophiles to the ortho and para positions.

The relative reactivity of halogens in various reactions is also a key factor. In free-radical halogenation, the reactivity order is F > Cl > Br > I wikipedia.orgyoutube.comquora.combritannica.comyoutube.com. In nucleophilic aromatic substitution, the leaving group ability generally follows the order I > Br > Cl > F.

The substitution of aromatic hydrogens with fluorine has been shown to have a dramatic effect on the strength of halogen bonds, with the potential to increase their strength by up to 100% researchgate.net. These interactions are influenced by the positive electrostatic potentials (σ-holes) on the halogens researchgate.net. The electronic properties of iodine, bromine, and chlorine also influence their reactivity in various coupling reactions researchgate.net.

The interplay of these effects in this compound makes predicting the precise outcome of a given reaction complex. However, some general trends can be anticipated:

Electrophilic Aromatic Substitution: The ring is highly deactivated due to the presence of four electron-withdrawing groups. Substitution, if it occurs, would be directed by the combined influence of the halogens and the CF3 group.

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the substituents would activate the ring towards nucleophilic attack. The iodine atom would be the most likely leaving group, followed by chlorine.

Metal-Catalyzed Cross-Coupling: The carbon-iodine bond is the most reactive site for common cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), followed by the carbon-chlorine bond. The carbon-fluorine bond is generally unreactive under typical cross-coupling conditions.

The following table provides a qualitative summary of the directing effects and reactivity of the substituents on the aromatic ring.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Electrophilic Substitution | Directing Influence |

| -CF3 | Strongly deactivating (-I) | Weakly deactivating | Strongly deactivating | Meta |

| -F | Deactivating (-I) | Weakly activating (+M) | Deactivating | Ortho, Para |

| -Cl | Deactivating (-I) | Weakly activating (+M) | Deactivating | Ortho, Para |

| -I | Deactivating (-I) | Weakly activating (+M) | Deactivating | Ortho, Para |

Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy provides a window into the chemical environment of magnetically active nuclei within a molecule. For 3-Chloro-4-fluoro-5-iodobenzotrifluoride, the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, complemented by multi-dimensional techniques, is crucial for an unambiguous structural assignment.

The ¹H NMR spectrum is anticipated to be relatively simple, showing two distinct signals for the two aromatic protons. The chemical shifts of these protons are influenced by the electronic effects (both inductive and resonance) of the five substituents. Using empirical additivity rules for substituted benzenes, the predicted chemical shifts are presented below. The protons, H-2 and H-6, will appear as doublets due to coupling with the adjacent fluorine atom at position 4.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | ~7.8 - 8.2 | Doublet of quartets (dq) | ³J(H-F) ≈ 8-10 Hz, ⁵J(H-F of CF₃) ≈ 1-2 Hz |

| H-6 | ~7.6 - 8.0 | Doublet of quartets (dq) | ⁴J(H-F) ≈ 4-6 Hz, ⁴J(H-F of CF₃) ≈ 1-2 Hz |

Disclaimer: The data presented in this table is predicted and not from experimental measurements.

The ¹³C NMR spectrum will display signals for the six aromatic carbons and the carbon of the trifluoromethyl group. The chemical shifts are predicted based on the substituent effects of chlorine, fluorine, iodine, and the trifluoromethyl group. The carbon atoms directly bonded to fluorine and the trifluoromethyl group will exhibit characteristic splitting in the proton-decoupled spectrum.

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to F-coupling) | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| C-1 (C-CF₃) | ~130 - 135 | Quartet (q) | ²J(C-F) ≈ 30-40 Hz |

| C-2 | ~125 - 130 | Doublet (d) | ³J(C-F) ≈ 3-5 Hz |

| C-3 (C-Cl) | ~132 - 137 | Doublet (d) | ²J(C-F) ≈ 15-25 Hz |

| C-4 (C-F) | ~155 - 160 | Doublet (d) | ¹J(C-F) ≈ 240-260 Hz |

| C-5 (C-I) | ~90 - 95 | Doublet (d) | ²J(C-F) ≈ 20-30 Hz |

| C-6 | ~128 - 133 | Singlet or small doublet | - |

| -CF₃ | ~120 - 125 | Quartet (q) | ¹J(C-F) ≈ 270-280 Hz |

Disclaimer: The data presented in this table is predicted and not from experimental measurements.

The ¹⁹F NMR spectrum is a powerful tool for this molecule, as it contains two different fluorine environments: the aromatic fluorine and the trifluoromethyl group. The chemical shifts are distinct for these two environments.

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Ar-F | ~ -110 to -120 | Multiplet | Coupling to H-2, H-6, and CF₃ group |

| -CF₃ | ~ -60 to -65 | Singlet or very fine multiplet | Small coupling to aromatic protons |

Disclaimer: The data presented in this table is predicted and not from experimental measurements.

To definitively assign the proton and carbon signals, two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): A COSY spectrum would show a correlation between the two aromatic protons (H-2 and H-6), confirming their through-bond coupling relationship, although it would likely be a weak ⁴J coupling.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton with the carbon atom to which it is directly attached. It would show a cross-peak between the signal for H-2 and C-2, and between H-6 and C-6.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is key to mapping the complete carbon skeleton by revealing long-range (2- and 3-bond) correlations between protons and carbons. Expected key correlations would include:

H-2 correlating with C-1, C-3, and C-4.

H-6 correlating with C-1, C-4, and C-5.

The protons of the CF₃ group (if any coupling is resolved) would show correlations to C-1 and C-2.

For a rigid aromatic molecule like this compound, significant conformational flexibility is not expected under standard conditions. The rotation of the trifluoromethyl group is typically very fast on the NMR timescale, even at low temperatures, and would not be observable through dynamic NMR studies. Therefore, such studies are generally not applicable for the conformational analysis of this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule.

The molecular weight of this compound (C₇H₂ClF₄I) is 324.44 g/mol . rsc.org The mass spectrum would show a characteristic molecular ion peak (M⁺). Due to the presence of chlorine, an M+2 peak with an intensity of about one-third of the M⁺ peak is expected, arising from the ³⁷Cl isotope. libretexts.org

The fragmentation of this molecule under electron ionization would likely proceed through several pathways:

Loss of a halogen atom: The C-I bond is the weakest, so a prominent peak corresponding to the loss of an iodine radical (M - 127) would be expected. Loss of a chlorine radical (M - 35/37) is also possible.

Loss of the trifluoromethyl group: A peak corresponding to the loss of a CF₃ radical (M - 69) is a common fragmentation pathway for benzotrifluorides.

Loss of smaller fragments: Subsequent fragmentation could involve the loss of CO, HF, or other small neutral molecules from the fragment ions.

| m/z Value | Predicted Fragment Ion | Significance |

|---|---|---|

| 324/326 | [C₇H₂³⁵ClF₄I]⁺ / [C₇H₂³⁷ClF₄I]⁺ | Molecular ion peaks (M⁺, M+2) |

| 197/199 | [C₇H₂³⁵ClF₄]⁺ / [C₇H₂³⁷ClF₄]⁺ | Loss of Iodine (I) |

| 255/257 | [C₇H₂F₄I]⁺ | Loss of Chlorine (Cl) |

| 289 | [C₇H₂ClFI]⁺ | Loss of Fluorine (F) from CF₃ is less likely |

| 197 | [C₆H₂ClFI]⁺ | Loss of CF₃ |

Disclaimer: The data presented in this table is predicted and not from experimental measurements. The relative intensities of the peaks would depend on the ionization conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. The IR spectrum of this compound would be characterized by several key absorption bands. spectroscopyonline.comlibretexts.org

C-F and CF₃ Vibrations: The spectrum would be dominated by very strong absorptions associated with the C-F bonds of the trifluoromethyl group, typically found in the 1350-1100 cm⁻¹ region. nih.gov

Aromatic Ring Vibrations: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹. libretexts.org In-ring C=C stretching vibrations cause a series of bands in the 1600-1450 cm⁻¹ region. youtube.com

Carbon-Halogen Stretches: The C-Cl stretching vibration is expected in the 850-550 cm⁻¹ range, while the C-I stretch would appear at even lower wavenumbers, typically below 600 cm⁻¹. spectroscopyonline.com

Substitution Pattern: The pattern of weak overtone and combination bands in the 2000-1650 cm⁻¹ region and the C-H out-of-plane bending bands in the 900-675 cm⁻¹ region can provide information about the substitution pattern on the benzene (B151609) ring. libretexts.orgyoutube.com

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Predicted Intensity |

|---|---|---|

| 3100-3000 | Aromatic C-H Stretch | Weak to Medium |

| 1600-1450 | Aromatic C=C In-Ring Stretch | Medium |

| 1350-1100 | C-F Stretch (from CF₃) | Very Strong |

| 1100-1000 | C-F Stretch (Aryl-F) | Strong |

| 850-750 | C-Cl Stretch | Medium to Strong |

| 900-675 | C-H Out-of-Plane Bending | Strong |

X-ray Crystallography for Solid-State Structural Determination

Should this compound be a crystalline solid at a suitable temperature, single-crystal X-ray diffraction would provide the most definitive structural information, including precise bond lengths, bond angles, and details of the crystal packing. nih.gov

X-ray crystallography would precisely measure the geometry of the molecule. The analysis would focus on:

Aromatic Ring Distortion: The planarity of the benzene ring and any distortions caused by the bulky and electronegative substituents.

Bond Lengths: The lengths of the C-Cl, C-F, C-I, and C-C bonds within the CF₃ group would be determined with high precision. For example, the C-Cl and C-F bond lengths in a related compound, 3-chloro-5-fluorosalicylaldehyde, were found to be 1.7334(16) Å and 1.3529(19) Å, respectively. nih.gov

Bond Angles: The internal angles of the benzene ring, which are expected to deviate from the ideal 120° of unsubstituted benzene due to steric and electronic effects of the substituents.

Table 3: Predicted Parameters from X-ray Crystallographic Analysis

| Parameter | Expected Observation |

|---|---|

| C-Cl Bond Length | ~1.73 - 1.74 Å |

| C-F (Aryl) Bond Length | ~1.35 - 1.36 Å |

| C-I Bond Length | ~2.08 - 2.10 Å |

| C-CF₃ Bond Length | ~1.50 - 1.52 Å |

| Benzene Ring | Near-planar, with minor puckering |

The arrangement of molecules in the crystal lattice is governed by intermolecular forces. For this compound, several types of interactions would be anticipated:

Halogen Bonding: The electropositive region on the iodine atom (σ-hole) could form halogen bonds with electronegative atoms (like fluorine or oxygen from a solvent) on neighboring molecules.

π-π Stacking: The aromatic rings could stack in an offset face-to-face arrangement, a common feature in the crystal structures of benzene derivatives. nih.gov

Dipole-Dipole Interactions: The highly polar nature of the C-F, C-Cl, and C-CF₃ bonds would lead to significant dipole-dipole interactions that influence crystal packing.

Computational and Theoretical Investigations

Quantitative Structure-Reactivity Relationships (QSAR/QSPR) Studies

No QSAR or QSPR studies specifically investigating 3-Chloro-4-fluoro-5-iodobenzotrifluoride were found in the available literature.

Hammett Substituent Constant Effects on Reactivity

There are no published studies that have determined or analyzed the specific Hammett substituent constants for the unique arrangement of chloro, fluoro, iodo, and trifluoromethyl groups present in this compound.

Influence of Halogenation and Trifluoromethylation on Aromatic Systems

A specific analysis of the combined influence of the 3-chloro, 4-fluoro, 5-iodo, and trifluoromethyl substituents on the electronic and structural properties of this particular aromatic system has not been documented in available research.

Conformational Analysis and Molecular Dynamics Simulations

No dedicated conformational analysis or molecular dynamics simulation studies for this compound are present in the public scientific literature.

Applications As a Synthetic Building Block and Intermediate

Precursor for Advanced Organic Materials

The distinct electronic and physical properties imparted by the fluorine, chlorine, iodine, and trifluoromethyl groups make this compound an excellent starting point for the synthesis of advanced organic materials. These materials are designed to have specific optical, electronic, or liquid crystalline properties.

Synthesis of Monomers for Specialty Polymers and Liquid Crystals

The halogenated benzotrifluoride (B45747) moiety is a valuable component in the design of monomers for specialty polymers and liquid crystals. The trifluoromethyl group is particularly influential in the design of liquid crystalline materials due to its high stability, inertness, and ability to increase molecular polarity. mdpi.com This enhanced polarity can lead to higher dielectric anisotropy, a critical property for electro-optical applications like displays. mdpi.com

The synthesis of liquid crystals often involves creating molecules with a rigid core and flexible terminal chains. The 3-Chloro-4-fluoro-5-iodobenzotrifluoride structure can serve as a key part of the rigid core. The iodine atom is an excellent handle for introducing other aromatic or aliphatic groups through well-established cross-coupling reactions, allowing for the construction of complex monomer structures. The lateral fluoro and chloro substituents can be used to fine-tune the physical properties of the resulting materials, such as melting point and the stability of various liquid crystal phases (mesophases). researchgate.netbiointerfaceresearch.com For instance, lateral fluoro-substituents are known to enhance the stability of tilted smectic phases in some liquid crystal systems. researchgate.netbiointerfaceresearch.com

Table 1: Influence of Substituents on Material Properties

| Substituent | Influence on Polymer/Liquid Crystal Properties |

|---|---|

| -CF₃ (Trifluoromethyl) | Increases thermal stability, chemical inertness, and polarity, leading to higher dielectric anisotropy. mdpi.com |

| -F (Fluoro) | Can lower melting points and enhance the stability of specific mesophases (e.g., smectic phases). researchgate.netbiointerfaceresearch.com |

| -Cl (Chloro) | Modifies polarity and intermolecular interactions, influencing mesophase behavior. |

| -I (Iodo) | Provides a highly reactive site for C-C bond formation (e.g., Suzuki or Sonogashira coupling) to build complex monomer architectures. |

Integration into Fluorescent or Optoelectronic Materials

While direct examples of this compound being integrated into fluorescent materials are not extensively documented, its chemical structure suggests significant potential. The synthesis of organic light-emitting diodes (OLEDs) and other optoelectronic devices relies on molecules with specific energy levels and high quantum yields. The benzotrifluoride core can be functionalized to create highly conjugated systems necessary for these applications.

The presence of a heavy atom like iodine is particularly noteworthy. In photophysics, heavy atoms are known to promote intersystem crossing—a process where a molecule in an excited singlet state transitions to a triplet state. nih.gov This can lead to phosphorescence, a form of light emission with a longer lifetime than fluorescence, which is desirable for certain types of organic electronic devices and sensors. nih.gov The C-I bond can be used in cross-coupling reactions to link the benzotrifluoride core to known fluorophores or chromophores, thereby modulating their electronic properties.

Intermediate in Agrochemical Research and Development

Halogenated and trifluoromethyl-substituted aromatic compounds are prevalent in modern agrochemicals due to their enhanced efficacy and metabolic stability. The title compound serves as an important intermediate for synthesizing potent herbicides and fungicides. google.com

Chemical Synthesis of Herbicides and Fungicides Containing Halogenated Benzotrifluoride Moieties

The 3-chloro-4-fluorobenzotrifluoride (B1360330) scaffold is a known intermediate for agricultural chemicals. google.com The addition of an iodine atom at the 5-position creates a versatile point for further functionalization to produce complex active ingredients. For example, a closely related structure is found in the active metabolite of the pro-herbicide epyrifenacil, which features a substituted 2-chloro-4-fluorophenyl group that inhibits the protoporphyrinogen (B1215707) oxidase (PPO) enzyme. nih.gov Research has shown that α-trifluoroanisole derivatives containing a 3-chloro-5-trifluoromethylpyridine moiety exhibit excellent herbicidal activity, underscoring the utility of this substitution pattern in designing new PPO inhibitors. nih.gov

The synthesis of such agrochemicals often begins with a precursor like 3,4-dichloro-5-nitrobenzotrifluoride (B1304684), which can be converted to 3-chloro-4-fluoro-5-nitrobenzotrifluoride (B18084). google.com This nitro-intermediate can then be reduced to an aniline (B41778), which serves as a key building block for constructing more complex herbicides and fungicides through amide bond formation or ether linkages.

Strategies for Incorporating the Halogenated Benzotrifluoride Scaffold into Agrochemical Structures

The specific arrangement of substituents in this compound dictates the synthetic strategies for its incorporation into larger molecules.

Cross-Coupling Reactions: The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This allows for the selective introduction of aryl, alkyl, or alkyne groups at the 5-position via Suzuki, Stille, Sonogashira, or Heck reactions. This strategy is fundamental for linking the benzotrifluoride scaffold to other heterocyclic or aromatic systems commonly found in agrochemicals.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing trifluoromethyl group, along with the halogens, activates the aromatic ring for SNAr reactions. While the fluorine atom is generally the most susceptible to displacement by nucleophiles, reaction conditions can be tuned to target other positions or to introduce functionalities like ether linkages, which are common in herbicides. For instance, phenoxy-ether bonds are a key feature in many commercial herbicides. researchgate.net

Modification of Precursors: As mentioned, a common strategy involves starting with a nitro-substituted precursor. google.com The nitro group can be readily reduced to an amine. This amine provides a versatile functional group for building a wide range of structures, such as amides, ureas, or sulfonamides, which are all important classes of agrochemicals.

Role in the Synthesis of Complex Molecules for Chemical Biology Probes (Non-Clinical)

Chemical probes are small molecules used to study and manipulate biological systems. nih.govnih.gov The unique features of this compound make it a promising, though not yet widely reported, scaffold for designing sophisticated chemical probes for non-clinical research.

The utility of this compound in probe development stems from its distinct functionalities:

Iodine Atom for Labeling and Cross-linking: The iodine atom serves two primary roles. First, it can be replaced with a radioactive isotope (e.g., ¹²⁵I) for use in radiolabeling studies. Second, the C-I bond is susceptible to photolysis (cleavage by light), making it suitable for photoaffinity labeling. In this technique, the probe binds to its biological target, and upon UV irradiation, the C-I bond breaks to form a reactive radical that covalently attaches the probe to the target protein, enabling its identification.

Trifluoromethyl Group as an NMR Reporter: The -CF₃ group is an excellent reporter for ¹⁹F Nuclear Magnetic Resonance (¹⁹F-NMR) spectroscopy. ljmu.ac.uk Since fluorine is virtually absent in biological systems, the ¹⁹F-NMR signal is background-free. This allows researchers to study the binding of the probe to its target protein in a complex biological sample without the need for other labels.

Multifunctional Scaffold for Tuning Properties: The presence of three different halogens allows for precise tuning of the probe's properties, such as solubility, cell permeability, and binding affinity. The C-I and C-Cl bonds can be used as handles for attaching linkers, fluorophores, or biotin (B1667282) tags for pull-down experiments, while the more stable C-F bond helps modulate the electronic character of the ring. youtube.comdynafluors.co.uk

Table 2: Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 126538-86-1 | sigmaaldrich.com |

| Molecular Formula | C₇H₂ClF₄I | sigmaaldrich.com |

| Molecular Weight | 324.44 g/mol | sigmaaldrich.com |

| Physical Form | Liquid | sigmaaldrich.com |

| IUPAC Name | 1-chloro-2-fluoro-3-iodo-5-(trifluoromethyl)benzene | sigmaaldrich.com |

Derivatization for Analytical Standards and Reference Materials (Non-Clinical)

The creation of analytical standards is a critical aspect of chemical analysis, ensuring the accuracy and reliability of measurements. Reference materials are substances of known purity and concentration that are used to calibrate instruments, validate analytical methods, and serve as quality controls. This compound, due to its unique substitution pattern, presents a versatile platform for the synthesis of such standards, particularly for use in chromatography and spectroscopy.

The process of converting a chemical compound into a new, but structurally related, substance is known as derivatization. This is often done to enhance the detectability of a compound by analytical instruments or to create a suite of related compounds that can be used to identify and quantify impurities and degradation products in a sample.

The most reactive site on the this compound molecule for derivatization is the iodine-substituted carbon. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making it susceptible to a variety of chemical transformations. This allows for the targeted introduction of different functional groups, leading to a diverse range of derivatives that can serve as analytical standards.

Several well-established chemical reactions could theoretically be employed to derivatize this compound for the purpose of creating analytical standards. These include:

Palladium-catalyzed cross-coupling reactions:

Suzuki Coupling: Reaction with a boronic acid or ester to introduce a new carbon-carbon bond, allowing for the attachment of various aryl or alkyl groups.

Heck Reaction: Reaction with an alkene to form a substituted alkene derivative.

Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl group. This is a common method for creating standards with specific spectroscopic properties.

Stille Coupling: Reaction with an organostannane to form a new carbon-carbon bond.

Through these and other synthetic methodologies, a library of derivatives of this compound can be generated. Each of these new compounds would have a well-defined structure and purity, making them ideal for use as non-clinical reference materials. For example, by coupling the parent compound with different aromatic boronic acids via the Suzuki reaction, a series of biaryl compounds can be synthesized. These derivatives would be invaluable as standards for the analysis of polychlorinated and polyfluorinated biphenyls (PCBs and PFBPs), which are classes of environmental pollutants.

The table below illustrates hypothetical derivatization reactions that could be applied to this compound to generate analytical standards.

| Reaction Type | Reactant | Hypothetical Derivative | Potential Application as a Standard |

| Suzuki Coupling | Phenylboronic acid | 3-Chloro-4-fluoro-5-phenylbenzotrifluoride | Reference standard for biphenyl (B1667301) analysis |

| Sonogashira Coupling | Ethynylbenzene | 3-Chloro-4-fluoro-5-(phenylethynyl)benzotrifluoride | Standard for analysis of aromatic alkynes |

| Heck Reaction | Styrene | 3-Chloro-4-fluoro-5-(2-phenylethenyl)benzotrifluoride | Reference material for stilbene (B7821643) derivatives |

While specific, documented examples of the derivatization of this compound for the express purpose of creating non-clinical analytical standards are not readily found in the public domain, the chemical principles outlined above provide a clear pathway for its use in this critical application. The synthesis and certification of such reference materials would be a valuable contribution to the field of analytical chemistry, enabling more accurate and reliable testing in environmental, industrial, and research settings.

Future Research Directions and Emerging Trends

Development of More Efficient and Sustainable Synthetic Routes

The multi-step synthesis of polyhalogenated and functionalized benzotrifluorides often involves harsh reaction conditions, stoichiometric reagents, and tedious purification procedures. Future research will be heavily directed towards overcoming these limitations through the development of more atom-economical and environmentally benign synthetic methods.

A significant emerging trend in the synthesis of complex aromatic molecules is the use of transition-metal-catalyzed C-H bond activation. This approach offers a more direct and efficient way to introduce new functional groups onto the aromatic ring, bypassing the need for pre-functionalized starting materials. For a molecule like 3-Chloro-4-fluoro-5-iodobenzotrifluoride, C-H activation could provide novel pathways for its derivatives. Research in this area is expected to focus on the development of highly selective catalyst systems that can differentiate between the available C-H bonds on the aromatic ring. The electronic effects of the existing halogen and trifluoromethyl substituents will play a crucial role in directing this selectivity.

Future investigations will likely explore the use of various transition metals, such as palladium, rhodium, and iridium, in combination with rationally designed ligands to achieve predictable and high-yielding C-H functionalization. beilstein-journals.org This could lead to the direct introduction of alkyl, aryl, or other functional groups, significantly streamlining the synthesis of novel derivatives of this compound.

The adoption of flow chemistry and continuous processing represents a paradigm shift in the synthesis of fine chemicals and pharmaceuticals. researchgate.netd-nb.info These technologies offer numerous advantages over traditional batch processes, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for automation and scale-up. mit.eduyoutube.com For the synthesis of halogenated organic compounds, which can involve highly reactive and hazardous reagents, flow chemistry provides a safer and more controlled environment. semanticscholar.orgrsc.org

Future research will likely focus on developing continuous-flow processes for the key steps in the synthesis of this compound and its precursors. This could involve the use of packed-bed reactors with immobilized catalysts or reagents to simplify purification and enable catalyst recycling. The integration of in-line purification and analysis techniques will further enhance the efficiency and sustainability of these continuous manufacturing processes. illinois.edu

Exploration of Novel Reactivity Pathways for Diversification

Beyond improving its synthesis, a significant area of future research will be the exploration of novel reactivity pathways to expand the chemical space accessible from this compound. The unique combination of chloro, fluoro, iodo, and trifluoromethyl substituents on the benzene (B151609) ring offers a rich platform for selective chemical transformations.

The introduction of chirality into fluorinated molecules is of paramount importance, particularly in the development of new pharmaceuticals and agrochemicals. While this compound itself is achiral, it can serve as a precursor to chiral molecules through asymmetric transformations. Future research is expected to focus on the development of catalytic asymmetric methods to introduce stereocenters into molecules derived from this compound.

This could involve, for example, the asymmetric cross-coupling of the iodo-substituent with prochiral nucleophiles or the enantioselective functionalization of a group introduced via C-H activation. The use of chiral ligands in combination with transition metal catalysts will be a key strategy in achieving high levels of stereocontrol. nih.govrsc.orgbrandeis.eduacs.org The development of organocatalytic methods for the asymmetric synthesis of derivatives of trifluoromethylated aromatic compounds is also a promising area of investigation. nih.gov

The use of enzymes as catalysts in organic synthesis, or biocatalysis, is a rapidly growing field that offers the potential for highly selective and environmentally friendly chemical transformations. nih.govacs.orgnih.gov For halogenated aromatic compounds, enzymes such as halogenases and dehalogenases have been identified that can catalyze the selective addition or removal of halogen atoms. acs.orgresearchgate.net

Future research may explore the potential of biocatalysis for the selective modification of this compound. This could involve the enzymatic dehalogenation of one of the halogen substituents to create a new synthetic intermediate, or the enzymatic introduction of other functional groups with high chemo-, regio-, and stereoselectivity. The discovery and engineering of novel enzymes with tailored activities towards highly functionalized substrates like this will be a key driver of progress in this area. Microbial degradation pathways of halogenated aromatics could also provide inspiration for new enzymatic reactions. nih.govresearchgate.net

Advanced Spectroscopic and In Situ Monitoring Techniques for Mechanistic Insights

A deeper understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and the optimization of existing processes. The application of advanced spectroscopic techniques and in-situ monitoring is becoming increasingly important in mechanistic organic chemistry.

For reactions involving this compound, future research will likely employ a range of sophisticated analytical tools to probe reaction intermediates and transition states. In-situ monitoring techniques, such as ReactIR (Fourier Transform Infrared Spectroscopy), Raman spectroscopy, and NMR spectroscopy, can provide real-time information on the concentrations of reactants, intermediates, and products throughout the course of a reaction. nih.govacs.orgnih.govbirmingham.ac.ukresearchgate.net This data is invaluable for elucidating reaction kinetics and pathways.

For example, in-situ monitoring could be used to study the mechanism of a catalytic C-H activation reaction on the this compound scaffold, helping to identify the active catalytic species and the rate-determining step. Similarly, these techniques can be applied to understand the complex interplay of factors governing selectivity in asymmetric transformations or biocatalytic reactions. The insights gained from these mechanistic studies will be instrumental in the development of the next generation of highly efficient and selective synthetic methods for this and other complex fluorinated molecules.

Integration of Machine Learning and AI in Reaction Prediction and Optimization

Machine learning models, particularly neural networks and random forest models, can be trained on vast datasets of chemical reactions to recognize patterns that are not immediately obvious to human chemists. nih.gov By analyzing the structural features of reactants and reagents, these algorithms can predict reaction outcomes, such as the major product, yield, and optimal conditions. dartmouth.edunih.gov

For this compound, AI could be employed to:

Predict Site Selectivity: The molecule has several potential reaction sites. An AI model could predict which halogen (chlorine or iodine) is more likely to participate in a given cross-coupling reaction under specific catalytic conditions.

Optimize Reaction Conditions: ML algorithms can sift through multidimensional parameter spaces (e.g., temperature, solvent, catalyst, ligand, concentration) to identify the optimal conditions for a desired transformation, minimizing byproduct formation and maximizing yield.

Propose Novel Synthetic Routes: By learning the rules of retrosynthesis, AI tools can propose new, efficient pathways to synthesize derivatives of this compound, potentially reducing the number of steps and resource expenditure.

Below is a hypothetical example of how a machine learning model might present predictions for a Suzuki coupling reaction involving this scaffold.

Table 1: Hypothetical AI-Predicted Outcomes for Suzuki Coupling Reaction Reaction: this compound + Arylboronic Acid

| Catalyst | Ligand | Base | Solvent | Predicted Yield (%) | Predicted Site of Coupling |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | None | K₂CO₃ | Toluene/H₂O | 85 | Iodine |

| Pd₂(dba)₃ | SPhos | CsF | Dioxane | 92 | Iodine |

| Pd(OAc)₂ | XPhos | K₃PO₄ | THF | 78 | Iodine |

This data-driven approach moves chemical synthesis from a trial-and-error process to a more predictive and efficient endeavor, enabling chemists to focus their efforts on the most promising synthetic strategies. appliedclinicaltrialsonline.com

Design of New Functional Materials and Chemical Probes Utilizing the Scaffold

The distinct arrangement of functional groups on the this compound ring makes it an attractive starting point for the development of novel functional materials and sophisticated chemical probes.

Functional Materials: In materials science, the introduction of fluorine atoms into organic molecules can enhance properties such as thermal stability, chemical resistance, and hydrophobicity. The trifluoromethyl group, in particular, is known for its strong electron-withdrawing nature and lipophilicity. These attributes make the scaffold a candidate for incorporation into:

Polymers: As a monomer or additive, this compound could be used to create polymers with enhanced flame-retardant properties and improved resistance to degradation. prensipjournals.com

Liquid Crystals: The rigid, substituted benzene core is a common feature in liquid crystal structures. Tailoring the scaffold could lead to new materials for display technologies.